molecular formula C10H10N2O2 B3119279 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 24919-37-7

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B3119279
CAS No.: 24919-37-7
M. Wt: 190.2 g/mol
InChI Key: LJONQULKOKMKBR-UHFFFAOYSA-N
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Description

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound that belongs to the benzodiazepine family. It is known for its potential use in pharmaceuticals and laboratory experiments. This compound acts as a gamma-aminobutyric acid (GABA) modulator, affecting the GABA receptor-ionophore complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 15 mol% hexachloroplatinic acid (H2PtCl6) in refluxing tetrahydrofuran (THF), yielding the desired product in varying yields (59-86%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while reduction could produce more reduced forms.

Scientific Research Applications

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on GABA receptors and potential neuropharmacological properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in modulating GABAergic activity.

    Industry: Utilized in the development of new pharmaceuticals and chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
  • 4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Uniqueness

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution may result in different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepine derivatives .

Properties

IUPAC Name

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJONQULKOKMKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347731
Record name 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24919-37-7
Record name 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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